Cas no 210048-06-9 ((2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid)
![(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid structure](https://ja.kuujia.com/scimg/cas/210048-06-9x500.png)
210048-06-9 structure
商品名:(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid
(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid 化学的及び物理的性質
名前と識別子
-
- (2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid
- (S)-4-(tert-butoxy)-2-(1,1-dimethylethyl)-4-oxobutanoic acid
- AGN-PC-009E1Q
- SC11354
- KB-258352
- 3,4-a']dinaphthalen-4-yl)dimethylamine
- BP-12207
- SureCN2847420
- AK119074
- (S)-4-(dimethylamino)-2,6-dimethyldinaphtho[2,1-di:1',2'-f][1,3,2]-dioxaphosphepine
- (S)-(+)-(2,6-Dimethyl-3,5-dioxa-4-phospha-cyclohepta[2,1-a
- N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- AKOS016000623
- (S)-4-(tert-butoxy)-2-(1,1-dimethylethyl)-4-oxobutanoic acid; AGN-PC-009E1Q; SC11354; KB-258352; 3,4-a']dinaphthalen-4-yl)dimethylamine; BP-12207; SureCN2847420; AK119074; (S)-4-(dimethylamino)-2,6-dimethyldinaphtho[2,1-di:1',2'-f][1,3,2]-dioxaphosphepine; (S)-(+)-(2,6-Dimethyl-3,5-dioxa-4-phospha-cyclohepta[2,1-a; N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine; AKOS016000623;
- 210048-06-9
- SCHEMBL8274820
- (2S)-3,3-dimethyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]butanoic acid
- (S)-2-(2-t-Butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
- (S)-4-(tert-Butoxy)-2-(tert-butyl)-4-oxobutanoicacid
- DB-200542
- (2S)-2-[2-(tert-butoxy)-2-oxoethyl]-3,3-dimethylbutanoic acid
- 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate
- MFCD09910073
- (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
- DTXSID701187006
-
- MDL: MFCD09910073
- インチ: InChI=1S/C12H22O4/c1-11(2,3)8(10(14)15)7-9(13)16-12(4,5)6/h8H,7H2,1-6H3,(H,14,15)/t8-/m1/s1
- InChIKey: XWXLVWPFXFNKHJ-MRVPVSSYSA-N
- ほほえんだ: CC(C)(C)[C@H](CC(OC(C)(C)C)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 230.15180918g/mol
- どういたいしつりょう: 230.15180918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00CGC1-100mg |
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID |
210048-06-9 | 97% | 100mg |
$609.00 | 2023-12-19 | |
1PlusChem | 1P00CGC1-250mg |
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID |
210048-06-9 | 97% | 250mg |
$1179.00 | 2023-12-19 | |
1PlusChem | 1P00CGC1-1g |
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID |
210048-06-9 | 97% | 1g |
$2321.00 | 2023-12-19 |
(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid 関連文献
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
210048-06-9 ((2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid) 関連製品
- 122661-59-0(Ethyl 3-hydroxyadamantane-1-carboxylate)
- 14087-70-8((1R)-Chrysanthemolactone)
- 34666-17-6(Ethyl 2,2-diethylbutyrate)
- 903302-96-5(1-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-3,3-dimethylbutan-1-one)
- 2098119-02-7(2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1323733-50-1(2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide)
- 431-13-0(Iodofluoroacetamide)
- 1242338-97-1((R)-1,1,1-Trifluoro-4-methyl-2-pentylamine)
- 1955530-22-9({5H,6H,7H-cyclopentabpyridin-7-yl}methanamine dihydrochloride)
- 26638-66-4(rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
